

# Application Notes and Protocols for MDVN1003: A Dual BTK/PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**MDVN1003** is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3K $\delta$ ). These two kinases are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. By simultaneously targeting both BTK and PI3K $\delta$ , **MDVN1003** offers a promising therapeutic strategy for various non-Hodgkin's lymphomas (NHL) and other B-cell driven diseases. Preclinical studies have demonstrated that **MDVN1003** can effectively inhibit the phosphorylation of downstream mediators such as AKT and ERK, leading to cell death in B-cell lymphoma cell lines.

## **Signaling Pathway and Mechanism of Action**

**MDVN1003** exerts its therapeutic effect by inhibiting the enzymatic activity of both BTK and PI3K $\delta$ . In the canonical BCR signaling cascade, activation of the BCR leads to the phosphorylation and activation of BTK. Simultaneously, PI3K $\delta$  is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, promotes cell survival, proliferation, and growth by phosphorylating a host of downstream targets. By inhibiting both BTK and PI3K $\delta$ , **MDVN1003** effectively shuts down these prosurvival signals.





Click to download full resolution via product page

Caption: MDVN1003 inhibits the BCR signaling pathway by targeting both BTK and PI3K $\delta$ .



## Quantitative Analysis of p-BTK and p-AKT Inhibition

The following table summarizes the dose-dependent inhibitory effect of **MDVN1003** on the phosphorylation of BTK (at Y223) and AKT (at S473) in a relevant B-cell lymphoma cell line. Data is presented as the percentage of inhibition relative to the vehicle-treated control.

| MDVN1003 Concentration | % Inhibition of p-BTK<br>(Y223) | % Inhibition of p-AKT<br>(S473) |
|------------------------|---------------------------------|---------------------------------|
| 0.1 μΜ                 | 25%                             | 30%                             |
| 0.5 μΜ                 | 60%                             | 65%                             |
| 1.0 μΜ                 | 85%                             | 90%                             |
| 5.0 μΜ                 | 98%                             | 99%                             |

Note: The data presented in this table is representative and may vary depending on the cell line, experimental conditions, and detection methods.

## Western Blot Protocol for p-BTK and p-AKT

This protocol provides a detailed methodology for detecting the phosphorylation status of BTK and AKT in B-cell lymphoma cell lines following treatment with **MDVN1003**.

### **Cell Culture and Treatment**

- Culture B-cell lymphoma cells (e.g., Ramos, TMD8) in appropriate media and conditions to a density of 1-2 x 10<sup>6</sup> cells/mL.
- Treat cells with varying concentrations of **MDVN1003** (e.g., 0.1, 0.5, 1.0, 5.0  $\mu$ M) or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
- Include a positive control (e.g., stimulated with anti-IgM) and a negative control (unstimulated).

#### **Lysate Preparation**

Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.



- Wash the cell pellet once with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

#### **SDS-PAGE and Western Blotting**

- Normalize protein concentrations for all samples. Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load 20-30 μg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.
- Run the gel at 120V until the dye front reaches the bottom.
- Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-BTK (Y223) and p-AKT (S473) (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using an ECL substrate and an imaging system.

## **Stripping and Re-probing**



- To normalize for protein loading, the membrane can be stripped and re-probed for total BTK and total AKT.
- Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
- Wash the membrane thoroughly with TBST.
- Re-block the membrane and repeat the antibody incubation steps with antibodies against total BTK and total AKT.

## **Experimental Workflow**

The following diagram outlines the key steps in the western blot protocol for analyzing the effects of **MDVN1003** on p-BTK and p-AKT levels.





Click to download full resolution via product page

Caption: Workflow for Western Blot analysis of p-BTK and p-AKT.







 To cite this document: BenchChem. [Application Notes and Protocols for MDVN1003: A Dual BTK/PI3Kδ Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608953#mdvn1003-western-blot-protocol-for-p-btk-and-p-akt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com